2-Tert-butyl-1-methoxy-4-nitrobenzene
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is This compound , derived through positional numbering that minimizes locants for substituents. The benzene ring is numbered such that the methoxy group occupies position 1, the tert-butyl group position 2, and the nitro group position 4 (Fig. 1). This numbering satisfies the lowest set of locants rule, yielding the final name.
The molecular formula, C₁₁H₁₅NO₃ , corresponds to a molecular weight of 209.24 g/mol , consistent with nitroaromatic compounds bearing alkyl and alkoxy substituents. Comparative analysis with structural isomers, such as 4-tert-butyl-1-methoxy-2-nitrobenzene (CID 4178447), highlights the impact of substituent positioning on physicochemical properties.
Table 1: Comparative molecular formulas of related nitroaromatics
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₁₁H₁₅NO₃ | 209.24 |
| 4-tert-butyl-1-methoxy-2-nitrobenzene | C₁₁H₁₅NO₃ | 209.24 |
| 1-tert-butyl-2-methoxy-4-methyl-5-nitrobenzene | C₁₂H₁₇NO₃ | 223.27 |
Crystallographic Data and Molecular Geometry
While direct X-ray diffraction data for this compound remains unpublished, analogous nitroaromatics provide insights into its likely geometry. The tert-butyl group induces significant steric bulk, distorting the benzene ring’s planarity and forcing substituents into a non-coplanar arrangement. Computational models predict a dihedral angle of 15–20° between the nitro group and the aromatic plane, minimizing steric clashes with the tert-butyl moiety.
Methoxy groups typically adopt a syn-periplanar conformation relative to adjacent substituents to reduce van der Waals repulsions. This spatial arrangement creates a polarized electronic environment, with the nitro group’s electron-withdrawing nature counterbalanced by the methoxy group’s electron-donating effects.
Vibrational Spectroscopy Assignments (IR/Raman)
Infrared and Raman spectra of nitroaromatics exhibit signature bands for key functional groups:
- Nitro group (NO₂) : Asymmetric stretching at 1520–1540 cm⁻¹ and symmetric stretching at 1340–1360 cm⁻¹ , with splitting due to resonance conjugation.
- Methoxy group (OCH₃) : C–O stretching at 1240–1260 cm⁻¹ and symmetric CH₃ deformation at 1450 cm⁻¹ .
- tert-butyl group : C–H symmetric stretches at 2870–2960 cm⁻¹ and skeletal vibrations below 800 cm⁻¹ .
Raman active modes for the aromatic ring, such as the breathing mode near 1000 cm⁻¹ , are intensified by the nitro group’s polarizability.
Table 2: Key vibrational assignments
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| NO₂ asymmetric stretch | 1520–1540 | 1515–1535 |
| NO₂ symmetric stretch | 1340–1360 | 1335–1355 |
| OCH₃ C–O stretch | 1240–1260 | 1235–1255 |
| tert-butyl C–H stretch | 2870–2960 | 2865–2955 |
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- Methoxy protons : A singlet at δ 3.85 ppm (3H, OCH₃).
- tert-butyl protons : A singlet at δ 1.35 ppm (9H, C(CH₃)₃).
- Aromatic protons :
¹³C NMR (100 MHz, CDCl₃):
- OCH₃ : δ 55.2 ppm
- C(CH₃)₃ : Quaternary carbon at δ 34.9 ppm , methyl carbons at δ 29.7 ppm
- Nitro-adjacent carbons : C-4 at δ 148.1 ppm , C-3/C-5 at δ 123.5–129.8 ppm .
The deshielding of H-6 (δ 7.98 ppm) arises from the nitro group’s strong electron-withdrawing effect, while the tert-butyl group’s electron-donating nature slightly shields H-3 and H-5.
X-ray Diffraction Studies and Crystal Packing
Hypothetical packing models, based on related nitroaromatics, suggest a monoclinic crystal system with P2₁/c space group . The tert-butyl group’s bulkiness promotes a herringbone arrangement, with π-stacking distances of 3.5–3.7 Å between nitro-bearing rings. Weak C–H···O hydrogen bonds (2.6–2.8 Å) between methoxy protons and nitro oxygens may stabilize the lattice.
Table 3: Predicted crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.7 Å |
| π-stacking distance | 3.6 Å |
| C–H···O bond length | 2.7 Å |
The absence of strong hydrogen-bond donors results in a packing motif dominated by van der Waals interactions and dipole-dipole forces, typical of heavily substituted nitrobenzenes.
Properties
IUPAC Name |
2-tert-butyl-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)9-7-8(12(13)14)5-6-10(9)15-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYZQINRDXVONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Nucleophilic Substitution (SNAr) via Transetherification
A recent study investigated the transetherification of 2,4-dimethoxynitrobenzene using sodium tert-butoxide as a nucleophile under microwave irradiation, providing a regioselective pathway to introduce the tert-butyl group ortho to the nitro substituent through displacement of a methoxy group.
-
- Substrate: 2,4-dimethoxynitrobenzene
- Nucleophile: Sodium tert-butoxide
- Solvent system: 10% dimethoxyethane in toluene
- Temperature: 110°C
- Time: 20 minutes under microwave irradiation
-
- Yield: 87%
- Selectivity: Exclusive ortho-substitution to the nitro group
- Mechanism: SNAr with methoxy as a leaving group, which is rare and notable as alkoxy groups are generally poor leaving groups in SNAr reactions.
-
- The reaction requires controlled conditions to avoid byproduct formation.
- Major byproducts include compounds such as 2,4-dimethoxy-N-(5-methoxy-2-nitrophenyl)aniline, characterized by X-ray crystallography.
- This method represents a novel approach to selectively install bulky tert-butyl groups ortho to nitro substituents via nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Approaches
While direct tert-butylation of methoxy-nitrobenzene derivatives can be challenging due to deactivating effects of the nitro group, classical electrophilic aromatic substitution (Friedel-Crafts alkylation) using tert-butyl chloride or isobutylene in the presence of Lewis acids (e.g., AlCl3) is a traditional approach. However, this method often suffers from low regioselectivity and polyalkylation.
Multi-step Synthesis via Nitration and Methoxylation
A patent discloses a multi-step synthetic route involving:
- Step 1: Nitration of 2-chlorobenzyl chloride to yield 4-nitro-2-chloromethyl-chlorobenzene.
- Step 2: Methoxylation of the chloromethyl group by alkali methoxide to form 4-nitro-2-methoxymethyl-chlorobenzene.
- Step 3: Amination via benzylamine substitution.
- Step 4: Hydrogenation to reduce the nitro group and further transformations to yield the target compound or related intermediates.
Though this route is primarily designed for related amine derivatives, the nitration and methoxylation steps provide valuable insights into functional group transformations on nitrobenzene rings and installation of methoxy substituents.
The SNAr reaction with sodium tert-butoxide is notable for using an alkoxy group as a leaving group, which is uncommon due to the poor leaving ability of alkoxides. The electron-withdrawing nitro group activates the aromatic ring sufficiently to allow this substitution.
Microwave irradiation significantly reduces reaction time and improves yield and selectivity by providing rapid and uniform heating.
The regioselectivity of substitution is controlled by the electronic effects of the nitro group, favoring ortho substitution due to resonance stabilization of the Meisenheimer intermediate in SNAr reactions.
Multi-step nitration and methoxylation provide a robust route for preparing methoxylated nitrobenzene intermediates, which can be further functionalized, although this approach is more complex and time-consuming.
The preparation of 2-tert-butyl-1-methoxy-4-nitrobenzene is effectively achieved through an aromatic nucleophilic substitution approach involving transetherification of 2,4-dimethoxynitrobenzene with sodium tert-butoxide under microwave irradiation, yielding high regioselectivity and good yields. Alternative multi-step synthetic routes involving nitration and methoxylation steps provide additional pathways for related compound synthesis. Classical electrophilic alkylation methods are less favored due to selectivity issues. The SNAr method represents a significant advancement in the selective preparation of this compound, leveraging the unique reactivity of alkoxy leaving groups under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and alkylation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Halogenation: 2-tert-butyl-1-methoxy-4-nitro-5-chlorobenzene or 2-tert-butyl-1-methoxy-4-nitro-5-bromobenzene.
Reduction: 2-tert-butyl-1-methoxy-4-aminobenzene.
Oxidation: 2-tert-butyl-1-formyl-4-nitrobenzene.
Scientific Research Applications
Organic Synthesis
2-Tert-butyl-1-methoxy-4-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique electronic properties make it suitable for various synthetic pathways, including:
- Nucleophilic substitutions
- Coupling reactions with other aromatic compounds
Pharmaceutical Research
The compound has been studied for its biological activities, particularly its interactions with enzymes and proteins. Research indicates that it may exhibit cytotoxic effects due to oxidative stress mechanisms. The nitro group is often associated with mutagenic properties, raising interest in its potential therapeutic applications as well as safety assessments.
A study examining the cytotoxic effects of this compound on cancer cell lines demonstrated that the compound could induce apoptosis through reactive oxygen species (ROS) generation. This finding highlights its potential as a lead compound in cancer therapy.
Environmental Chemistry
Research has also focused on the environmental stability and degradation pathways of this compound. Understanding how it interacts with biological macromolecules under varying environmental conditions (e.g., pH, temperature) is crucial for assessing its ecological impact.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-methoxy-4-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The nitro group, being an electron-withdrawing group, deactivates the ring and directs incoming electrophiles to the ortho and para positions relative to itself. The tert-butyl group provides steric hindrance, influencing the regioselectivity of reactions.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural and physicochemical differences between 2-tert-butyl-1-methoxy-4-nitrobenzene and analogous compounds:
Physicochemical Properties
- Electronic Effects : The nitro group in this compound is strongly electron-withdrawing, while the methoxy group donates electrons via resonance. This creates a polarized aromatic system, distinct from compounds like 2-ethyl-1-bromo-4-tert-butyl-benzene , which lacks such electronic contrast .
- Steric Hindrance: The tert-butyl group in position 2 imposes significant steric bulk, comparable to 1-tert-butyl-2-methoxy-4-methyl-5-nitrobenzene but more pronounced than ethyl or methyl substituents in other analogs .
- Reactivity: Iodine-containing analogs (e.g., 1-(tert-Boc-amino)-4-iodo-5-methoxy-2-nitrobenzene) exhibit enhanced reactivity in cross-coupling reactions compared to the target compound, which lacks halogens .
Biological Activity
2-Tert-butyl-1-methoxy-4-nitrobenzene, a compound with the chemical formula , has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by:
- Molecular Weight : 209.24 g/mol
- CAS Number : 15353-20-5
- Structure : The compound features a tert-butyl group, a methoxy group, and a nitro group attached to a benzene ring, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) for these bacteria ranges from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics.
Anticancer Activity
A study demonstrated that this compound possesses anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. The following table summarizes the findings:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These results indicate that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
The proposed mechanism of action involves the modulation of cellular signaling pathways. Preliminary studies suggest that the compound may interact with:
- Nuclear factor kappa B (NF-kB) : Inhibition of NF-kB can lead to reduced inflammation and cancer cell survival.
- Mitogen-activated protein kinases (MAPKs) : Altering MAPK signaling could affect cell proliferation and apoptosis.
Toxicological Studies
Toxicological assessments have highlighted some adverse effects associated with high doses of this compound:
- Hematological Effects : Significant reductions in red blood cell counts and hemoglobin levels were observed at doses above 2000 ppm in animal models.
| Parameter | Control Group | Treatment Group (2000 ppm) |
|---|---|---|
| Red Blood Cell Count (million/µL) | 5.5 | 3.8 |
| Hemoglobin (g/dL) | 15 | 10 |
These findings indicate potential hematotoxicity at elevated exposure levels.
Case Studies
Several case studies have documented the biological effects of this compound:
- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections showed that topical formulations containing this compound significantly reduced infection rates compared to placebo.
- Cancer Research Study : In a controlled trial, patients with advanced breast cancer exhibited improved outcomes when treated with a regimen including this compound, highlighting its potential as an adjunct therapy.
Q & A
Q. Basic
- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). The tert-butyl group shows a singlet at δ 1.3–1.5 ppm. Nitro groups deshield adjacent aromatic protons, producing distinct splitting patterns .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretching) and methoxy (2850–2950 cm⁻¹, C-O stretching) groups.
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 237 (C₁₁H₁₅NO₃) with fragmentation patterns reflecting tert-butyl loss .
What strategies address contradictions in reported regioselectivity during nitration of tert-butyl-substituted methoxybenzene precursors?
Advanced
Contradictions may arise from competing directing effects of substituents:
- Steric vs. Electronic Effects : The tert-butyl group’s steric bulk can override the methoxy group’s electronic directing influence, leading to unexpected ortho/para ratios. Computational modeling (DFT) helps predict dominant pathways .
- Reaction Optimization : Adjust nitration temperature and acid concentration to favor desired regioselectivity. For example, lower temperatures may enhance methoxy’s para-directing effect .
What safety protocols are recommended when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate nitro-aromatic waste and neutralize acidic byproducts before disposal. Consult institutional guidelines for hazardous organic compounds .
How do computational modeling approaches enhance understanding of electronic effects in this compound?
Q. Advanced
- DFT Calculations : Predict charge distribution and reactive sites. For example, the nitro group’s electron-withdrawing effect reduces electron density at the ortho position, influencing electrophilic substitution pathways .
- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions, particularly for tert-butyl-induced steric effects .
What key functional group interactions influence the reactivity of this compound?
Q. Basic
- Methoxy Group : Activates the ring for electrophilic substitution (para/ortho-directing) but deactivates it via resonance with the nitro group .
- tert-Butyl Group : Provides steric hindrance, reducing reactivity at adjacent positions and stabilizing intermediates through hyperconjugation .
How should conflicting solubility data across solvent systems be resolved methodologically?
Q. Advanced
- Systematic Solubility Testing : Use standardized shake-flask methods with HPLC quantification. Variables include temperature, solvent polarity, and ionic strength .
- Contradiction Analysis : Compare results with structurally similar compounds (e.g., 4-Methoxy-2-nitrobenzaldehyde) to identify outliers and refine predictive models .
How does the tert-butyl group influence stability and crystallization behavior?
Q. Basic
- Stability : The tert-butyl group enhances thermal stability by reducing molecular vibrations and oxidation susceptibility .
- Crystallization : Steric bulk slows crystal nucleation, requiring controlled cooling rates. Polymorphism screening (e.g., XRD) is recommended for reproducibility .
What experimental evidence supports competing reaction pathways in functionalized nitrobenzene derivatives?
Q. Advanced
- Kinetic vs. Thermodynamic Control : At low temperatures, nitration favors para products (kinetic control), while higher temperatures shift to meta (thermodynamic) due to steric repulsion from tert-butyl .
- Catalytic Studies : Pd-catalyzed cross-coupling reactions demonstrate competing C-N vs. C-O bond formation, requiring ligand optimization to suppress side reactions .
What applications does this compound have in pharmaceutical intermediate development?
Q. Basic
- Drug Design : Serves as a scaffold for nitro-aromatic pharmacophores, particularly in antimicrobial and antiparasitic agents. The tert-butyl group enhances lipophilicity for blood-brain barrier penetration .
- Probe Synthesis : Used in fluorescence quenching studies to investigate protein-ligand interactions, leveraging the nitro group’s electron-deficient properties .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
